Folic acid nhs ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

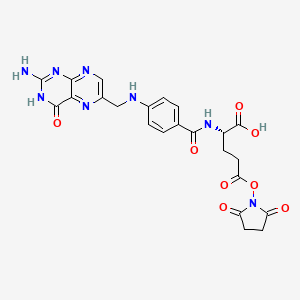

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGNXMQTFMHNHC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Considerations for Folic Acid N-hydroxysuccinimide Ester

Activation of Folic Acid Carboxylic Acid Group to Form N-Hydroxysuccinimide Ester

The primary method for creating folic acid NHS ester involves activating one or more of folic acid's carboxylic acid functionalities, typically located on the glutamic acid residue, to form the reactive NHS ester intermediate. This activated form is essential for subsequent conjugation reactions. nih.govsmolecule.com

Carbodiimides are widely employed coupling agents that facilitate the formation of amide and ester bonds by activating carboxylic acids. They react with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. In the synthesis of NHS esters, N-hydroxysuccinimide acts as the nucleophile, reacting with the O-acylisourea to form the desired NHS ester and a urea byproduct. researchgate.net

The DCC/NHS system is a well-established method for synthesizing NHS esters. In this protocol, folic acid is typically dissolved in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and then reacted with both DCC and NHS. A catalytic amount of a base, like triethylamine, is often added to facilitate the reaction. The reaction is usually carried out overnight at room temperature. The byproduct, dicyclohexylurea (DCU), is generally insoluble in the reaction solvent and can be removed by filtration. nih.govtandfonline.comcellulosechemtechnol.roacs.orgresearchgate.netnih.gov

A typical procedure involves dissolving folic acid (e.g., 5 g) in anhydrous DMSO (e.g., 100 mL), followed by the addition of N-hydroxysuccinimide (e.g., 2.6 g, 2.2 molar equivalents) and dicyclohexylcarbodiimide (e.g., 4.7 g, 2.2 molar equivalents). Triethylamine (e.g., 2.5 mL) is often added as a catalyst. The mixture is stirred at room temperature (20–25°C) for 18–24 hours to ensure complete conversion. nih.gov The resulting dicyclohexylurea byproduct is then removed by filtration. nih.govtandfonline.comcellulosechemtechnol.roacs.orgmdpi.com The NHS ester of folic acid is subsequently precipitated, often using diethyl ether, washed, and dried. nih.govcellulosechemtechnol.roacs.orgmdpi.com Yields for this method typically range from 70–85%.

The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride, in combination with NHS, offers an alternative carbodiimide-mediated approach. A key advantage of EDC over DCC is that the urea byproduct formed from EDC is water-soluble, which can simplify purification processes, especially when working in aqueous or mixed solvent systems. researchgate.net While less detailed information specifically for this compound synthesis using EDC/NHS is present in the provided search results compared to DCC/NHS, the general principle involves activating the carboxylic acid of folic acid with EDC and NHS in a suitable buffer system, often at a controlled pH. nih.govresearchgate.netresearchgate.netwhiterose.ac.uk For instance, EDC and NHS can be used in MES buffer at pH 6.0 to activate folic acid's carboxylate at 4°C for 2 hours. nih.gov

Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) System

Reaction Conditions and Optimization for Ester Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the this compound, while minimizing side reactions or degradation of the sensitive folic acid molecule.

Polar aprotic solvents are generally preferred for the synthesis of this compound due to their ability to dissolve both folic acid and the coupling reagents, and their inertness under the reaction conditions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this synthesis. nih.govtandfonline.comcellulosechemtechnol.roacs.orgresearchgate.netnih.govmdpi.comnih.govrsc.orgichemical.com Other solvents like dimethylformamide (DMF) and acetonitrile have also been mentioned in broader contexts of NHS ester synthesis. nanocs.net The use of anhydrous solvents is important to prevent hydrolysis of the activated intermediates and the final NHS ester. nih.govtandfonline.comcellulosechemtechnol.roacs.orgmdpi.comrsc.org

The reaction time and temperature are critical parameters that influence the efficiency of ester formation. Typically, the DCC/NHS mediated synthesis of this compound is performed at room temperature (approximately 20–25°C) for an extended period, often overnight (18–24 hours), to ensure complete activation and esterification. nih.govtandfonline.comcellulosechemtechnol.roacs.orgresearchgate.netmdpi.comnih.govrsc.org Some protocols specify reaction times of 16 hours tandfonline.comacs.orgrsc.org or up to 24 hours. nih.govresearchgate.net Lower temperatures, such as 4°C, might be employed in specific EDC/NHS protocols, especially if faster reaction kinetics are desired or if the reagents are less stable. nih.gov

Table 1: Key Reagents and Typical Conditions for this compound Synthesis

| Reagent/Condition | Typical Amount/Value | Role | Notes |

| Folic Acid (FA) | 1.5 g - 5 g | Substrate | Anhydrous purity (e.g., 99%) is preferred. |

| N-Hydroxysuccinimide (NHS) | 2.6 g (2.2 molar equivalents relative to FA) | Activating agent, forms NHS ester | |

| Dicyclohexylcarbodiimide (DCC) | 4.7 g (2.2 molar equivalents relative to FA) | Carbodiimide coupling agent | Forms O-acylisourea intermediate. Byproduct: Dicyclohexylurea (DCU). |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | e.g., 1.5 molar equivalents | Carbodiimide coupling agent | Water-soluble byproduct. Often used as EDC·HCl. |

| Dimethyl Sulfoxide (DMSO) | 10 mL - 100 mL | Solvent | Anhydrous grade is essential. |

| Triethylamine (TEA) | 2.5 mL (catalytic) or 0.15 mL - 4.0 mL | Base/Catalyst | Facilitates the reaction. |

| Reaction Temperature | Room Temperature (20–25°C) | Reaction medium | Some protocols may use 4°C for specific steps. |

| Reaction Time | 18–24 hours | Duration for complete esterification | Some protocols specify 16 hours or up to 60 hours for specific variations. |

| Purification | Filtration (for DCU), Precipitation (e.g., diethyl ether) | Removal of byproducts and isolation of product | Washing with ether/acetone mixtures is common. |

| Yield | 70–85% | Efficiency of the synthesis | Varies based on specific protocol and purification efficiency. |

Table 2: Comparison of Carbodiimide Coupling Agents for this compound Synthesis

| Feature | Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Mechanism | Activates carboxylic acid to O-acylisourea intermediate. | Activates carboxylic acid to O-acylisourea intermediate. |

| NHS Ester Formation | NHS reacts with O-acylisourea to form NHS ester. | NHS reacts with O-acylisourea to form NHS ester. |

| Byproduct | Dicyclohexylurea (DCU) - insoluble in common organic solvents. | Water-soluble urea derivative. |

| Purification | DCU removed by filtration. | Byproduct easily removed by aqueous extraction or chromatography. |

| Solubility | Soluble in many organic solvents. | Soluble in water and organic solvents (often used as HCl salt). |

| Common Use Cases | Widely used in organic synthesis, peptide synthesis. | Preferred for aqueous reactions or when easy byproduct removal is key. |

| Folic Acid Synthesis | Dominant method, often in DMSO. nih.govtandfonline.comcellulosechemtechnol.roacs.orgresearchgate.netmdpi.com | Used in some variations, potentially in buffer systems. nih.govresearchgate.netresearchgate.net |

Compound List

Folic Acid (FA)

N-Hydroxysuccinimide (NHS)

Dicyclohexylcarbodiimide (DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA)

Diethyl Ether

Acetone

Dicyclohexylurea (DCU)

4-(dimethylamino)pyridine (DMAP)

Polyethylene Glycol (PEG)

N,N′-disuccinimidyl carbonate (DSC)

Ethylenediamine (EDA)

Chitosan (CS)

Doxorubicin (DOX)

Bovine Serum Albumin (BSA)

Poly(lactic-co-glycolic acid) (PLGA)

DOTA-NHS ester

Terbium trifluoromethane sulfonate

Polyethyleneimine (PEI)

N-Boc ethylenediamine

Bioconjugation Chemistry of Folic Acid N-hydroxysuccinimide Ester

Mechanism of Amide Bond Formation with Primary Amines

The conjugation of FA-NHS ester to amine-containing substrates relies on a well-established nucleophilic acyl substitution reaction. This process is fundamental to creating stable covalent linkages, enabling the functionalization of diverse biomaterials thermofisher.comcreative-biogene.comresearchgate.net.

Nucleophilic Acylation of Amine-Containing Substrates

The primary mechanism involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester researchgate.netlibretexts.org. This reaction results in the formation of a stable amide bond, with N-hydroxysuccinimide acting as the leaving group thermofisher.comresearchgate.net. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) nih.govmdpi.comnih.govacs.org. Optimal conditions for amide bond formation generally require a pH range of 7.2 to 9, ensuring that the amine is sufficiently deprotonated to act as a potent nucleophile thermofisher.comresearchgate.netnih.govrsc.org.

Key substrates for this reaction include the ε-amino groups of lysine residues and the N-terminal α-amino groups found in proteins and peptides creative-biogene.comresearchgate.netrsc.orgexplorationpub.comresearchgate.net. Amine-functionalized nanoparticles and other biomaterials also readily participate in this conjugation chemistry explorationpub.comacs.org. The pterin amine within the folic acid structure is generally less reactive due to electron delocalization and stabilization of the ring system rsc.org.

By-product Formation and Removal Strategies

The synthesis and subsequent conjugation of FA-NHS ester can generate several by-products that necessitate removal to ensure product purity and reaction efficiency. A common method for synthesizing FA-NHS ester involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with NHS researchgate.netnih.govmdpi.comnih.govacs.orgexplorationpub.comacs.org.

When DCC is employed, dicyclohexylurea (DCU) is formed as an insoluble by-product, which can be efficiently removed by filtration through a 0.22 μm membrane nih.govnih.govacs.org. Unreacted NHS ester can undergo hydrolysis in aqueous environments, yielding N-hydroxysuccinimide thermofisher.com. The rate of this hydrolysis is dependent on the buffer pH, increasing at higher pH values, which can reduce conjugation efficiency thermofisher.com. Strategies for removing excess reactants and purifying the final conjugate often involve precipitation with solvents like diethyl ether or chromatography using columns such as Sephadex G-25 nih.govnih.govacs.orgrsc.org.

Table 1: Common By-products in Folic Acid NHS Ester Synthesis and Removal Strategies

| By-product | Formation Agent | Removal Strategy | Supporting Evidence |

| Dicyclohexylurea (DCU) | DCC | Filtration (e.g., through a 0.22 μm membrane) | nih.govnih.govacs.org |

| N-hydroxysuccinimide | NHS ester hydrolysis | Hydrolysis reduces efficiency; not a primary synthesis by-product to be removed. | thermofisher.com |

| Unreacted reactants | Various | Precipitation (e.g., with diethyl ether), purification | nih.govacs.org |

Selection and Design of Linkers in Folic Acid Conjugates

The choice and design of linkers are critical for creating functional and stable folic acid conjugates. Linkers influence the conjugate's solubility, stability, and the accessibility of the folate moiety to its receptor, thereby impacting targeting efficiency aboutscience.eursc.org.

Polyethylene Glycol (PEG) Spacers in Conjugation Systems

Polyethylene glycol (PEG) is a widely utilized linker or spacer in FA conjugation systems. PEGylation enhances the hydrophilicity of conjugates, prevents aggregation, and can improve their pharmacokinetic profiles nih.govymerdigital.comspandidos-publications.com. Furthermore, PEG spacers can provide passive tumor targeting through the enhanced permeability and retention (EPR) effect nih.gov. Research indicates that PEGylated FA conjugates can exhibit greater affinity for folate receptors compared to unconjugated FA aboutscience.eu. Various molecular weights of PEG (e.g., 1000, 4000) are employed, and FA is frequently conjugated to phospholipids via PEG spacers to create targeted liposomes ymerdigital.commdpi.com. Linkers are often designed to be stable to ensure the sustained presence of the targeting agent on the nanoparticle or biomolecule rsc.org.

Other Chemical Linker Architectures

Beyond PEG, other linker architectures are employed to optimize FA conjugation. The design of linkers can be tailored to be stable for the FA conjugate, preventing premature detachment of the targeting moiety rsc.org. For instance, Brij-linkers have been developed for the one-step preparation of targeted nanoparticles mdpi.com. The specific length and chemical nature of the linker can significantly influence the binding affinity of the FA conjugate to its receptor aboutscience.eu.

A critical consideration in FA conjugation is the site of attachment on the folic acid molecule itself. While folic acid possesses two primary carboxylic acid groups on its glutamic acid tail (α and γ), conjugation at the γ-carboxylic acid is generally preferred. This preference is due to its greater accessibility and the fact that it maintains high affinity for the folate receptor. Conjugation at the α-carboxylic acid often results in significantly reduced binding efficiency to FRs rsc.orgaboutscience.eunih.govgoogle.com.

Table 2: Folate Conjugation Site and Folate Receptor (FR) Binding Affinity

| Conjugation Site | Impact on FR Binding Affinity | Supporting Evidence |

| γ-Carboxylic Acid | High affinity, preferred site | rsc.orgaboutscience.eunih.govgoogle.com |

| α-Carboxylic Acid | Significantly less efficient | aboutscience.eunih.govgoogle.com |

Strategies for Enhancing Conjugation Efficiency and Stability

Optimizing the efficiency and stability of FA-NHS ester conjugations involves careful control over reaction parameters and thoughtful selection of materials. Key strategies include:

Reaction Condition Optimization: Precise control of pH (typically 7.2-9), temperature, and reaction time is crucial for maximizing amide bond formation and minimizing hydrolysis of the NHS ester thermofisher.comresearchgate.netnih.gov.

Solvent Selection: The use of anhydrous polar aprotic solvents like DMSO is standard for dissolving FA-NHS ester and facilitating the reaction nih.govmdpi.comnih.govacs.org.

Stoichiometry Control: Maintaining appropriate molar ratios of FA-NHS ester to the amine-containing substrate is essential for achieving high conjugation efficiency nih.govnih.govacs.org.

Purification Techniques: Thorough purification of both intermediates and final conjugates, employing methods such as filtration, precipitation, and chromatography, is vital for removing by-products and unreacted materials, thereby ensuring product integrity and performance nih.govnih.govacs.orgrsc.org.

Linker Design: The strategic use of linkers, particularly PEG spacers, can enhance the stability and solubility of conjugates, as well as improve the accessibility of the folate moiety to FRs aboutscience.eunih.govymerdigital.comspandidos-publications.com.

Monitoring Reaction Progress: Employing analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, or high-performance liquid chromatography (HPLC) allows for real-time monitoring of the reaction, facilitating optimization and confirmation of product formation mdpi.com.

Catalyst Use: Bases such as triethylamine can act as catalysts to promote the conjugation reaction nih.govmdpi.comnih.govacs.org.

By implementing these strategies, researchers can effectively synthesize stable and functional folic acid conjugates for a wide range of biomedical applications.

Compound Name List:

Folic acid N-hydroxysuccinimide ester (FA-NHS ester)

Folic acid (FA)

N-hydroxysuccinimide (NHS)

N,N'-dicyclohexylcarbodiimide (DCC)

N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

Dicyclohexylurea (DCU)

Dimethyl sulfoxide (DMSO)

Polyethylene glycol (PEG)

Lysine

Pterin amine

γ-Carboxylic acid

α-Carboxylic acid

Mechanistic Insights into Folate Receptor Interactions with Folic Acid N-hydroxysuccinimide Ester Conjugates

Principles of Folate Receptor Overexpression in Research Models

Folate receptors (FRs), particularly the FRα isoform, are significantly overexpressed on the cell surface of numerous cancer types, including ovarian, lung, breast, and cervical cancers rsc.orgfrontiersin.orgmdpi.comoncotarget.comhealthbooktimes.orgnih.govaacrjournals.org. This overexpression is often linked to the high proliferation rates of cancer cells, which have an increased demand for folate, a crucial cofactor in nucleotide and amino acid biosynthesis oncotarget.comaacrjournals.orgmdpi.comnih.gov. In research models, specific cancer cell lines are selected for their known high levels of FRα expression, such as KB cells (cervical carcinoma), SKOV-3 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma), to study FR-mediated targeting mdpi.comnih.govresearchgate.netacs.orgresearchgate.netnih.gov. FRβ is also expressed, notably in hematopoietic tissues and certain malignancies, as well as on activated macrophages nih.gov. The biological basis for this upregulation in cancer cells is thought to provide a growth advantage, independent of folate uptake alone, and is associated with tumor progression and poorer prognosis in some cancers oncotarget.comhealthbooktimes.orgaacrjournals.org.

Receptor-Mediated Endocytosis Mechanism of Conjugates (Pre-clinical Models)

Folic acid conjugates are internalized into cells primarily through receptor-mediated endocytosis (RME) mdpi.comnih.govresearchgate.netnih.govresearchgate.netgoogle.comresearchgate.netpurdue.edumdpi.comnih.govwikipedia.orgpapyrusbio.com. This process begins with the binding of the folate moiety of the conjugate to the FR on the cell surface nih.govresearchgate.netresearchgate.netgoogle.comresearchgate.netgoogle.com. Following ligand-receptor binding, the plasma membrane invaginates, forming a coated pit that buds off to create an intracellular vesicle, known as an endosome, enclosing the conjugate researchgate.netresearchgate.netgoogle.comresearchgate.netwikipedia.org. This RME process is often mediated by clathrin-coated pits, although caveolae-mediated endocytosis has also been implicated, particularly with larger nanoparticles or at lower folate densities mdpi.compapyrusbio.comacs.orgacs.orgresearchgate.netdovepress.com.

Once internalized, the endosome acidifies, typically to a pH of around 5.0-6.5 rsc.orgnih.govnih.gov. This acidic environment induces a conformational change in the folate receptor, leading to the dissociation of the folate ligand from the receptor and the release of the conjugated payload rsc.orgresearchgate.netresearchgate.netgoogle.comnih.gov. The folate receptor is then often recycled back to the cell surface to participate in further rounds of endocytosis, while the released drug or payload is trafficked to cellular compartments like lysosomes for degradation and subsequent intracellular release rsc.orgresearchgate.netresearchgate.netgoogle.comresearchgate.netnih.gov.

Binding Affinity and Specificity of Folic Acid Conjugates to Folate Receptors (Pre-clinical Studies)

Folate receptors exhibit a high binding affinity for folic acid and its derivatives, with reported dissociation constants (Kd) in the nanomolar range (approximately 10−10 M to 10−9 M) rsc.orgnih.govnih.govresearchgate.netgoogle.comaacrjournals.org. This high affinity is crucial for the selective targeting of FR-overexpressing cells. Studies using competition assays, where excess free folic acid is added to cell cultures, demonstrate that the uptake of FA-conjugated nanoparticles or drugs is significantly reduced, confirming the receptor-specific nature of the internalization researchgate.netnih.govacs.orgnih.govacs.org. For example, free folic acid can competitively bind to FRs, blocking the uptake of FA-conjugated nanoparticles researchgate.netnih.gov.

The specificity of FA conjugates is further supported by observations that FR-negative cell lines show minimal uptake of these targeted molecules, while FR-positive cell lines exhibit significantly enhanced internalization mdpi.comnih.govresearchgate.netnih.govacs.org. Multivalent interactions, where multiple folate molecules are presented on a nanoparticle surface, can lead to even higher binding affinities and enhanced cellular uptake compared to monovalent folic acid purdue.edunih.gov. However, the avidity of multivalent conjugates can sometimes make them resistant to displacement by free monovalent folic acid in competition assays nih.gov.

Factors Influencing Conjugate Cellular Internalization in Research Cell Lines

Several factors influence the efficiency of cellular internalization of folic acid conjugates in research cell lines:

Folate Receptor Density: The number of FRs on the cell surface is a primary determinant of uptake. Cell lines with higher FRα expression generally show greater internalization of FA-conjugated agents nih.govaacrjournals.org.

Folate Conjugate Structure: The design of the conjugate plays a critical role. This includes the linker chemistry, length, and the nature of the conjugated payload. For instance, studies on PEGylated liposomes have shown that the length of the PEG linker can significantly impact tumor accumulation and cellular uptake, with optimal lengths identified for enhanced internalization acs.orgaacrjournals.orgnih.govresearchgate.net.

Multivalency: As mentioned, presenting multiple folate ligands on a nanoparticle surface (multivalency) can enhance binding affinity and cellular uptake compared to monovalent folate purdue.edunih.gov. However, the density of folate molecules on the nanoparticle surface needs to be optimized, as very high densities might lead to steric hindrance or altered endocytic pathways acs.org.

Cellular Environment: The pH of endosomal compartments is critical for the release of the drug from the conjugate rsc.orgresearchgate.netresearchgate.netgoogle.comnih.gov. While acidic pH is generally required, some studies suggest that certain FR-trafficking pathways might not involve highly acidic compartments, potentially affecting the efficiency of acid-labile linkers nih.gov.

Competition with Free Folate: The presence of excess free folic acid in the extracellular environment can competitively inhibit the binding and uptake of FA-conjugated agents by saturating the FRs oncotarget.comresearchgate.netnih.govnih.gov.

Q & A

Basic: What are the standard protocols for synthesizing folic acid NHS ester?

This compound is typically synthesized via a two-step activation-conjugation process:

- Step 1: Activation of folic acid using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester intermediate. This step ensures carboxyl group reactivity .

- Step 2: Conjugation with nucleophiles (e.g., ethylenediamine, EDA) to form stable amide bonds. Reaction conditions (pH 7–9, 4–24 hours) are critical for yield optimization .

Key Validation: Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm ester formation and purity (>95% by ¹H NMR) .

Basic: How is this compound characterized for purity and structural integrity?

- ¹H NMR: Verify esterification by observing the disappearance of folic acid’s carboxyl proton (~12 ppm) and new peaks corresponding to the NHS ester (e.g., δ 2.8–3.0 ppm for succinimide protons) .

- Mass Spectrometry (MS): Confirm molecular weight using MALDI-TOF or ESI-MS (theoretical M = 473.4 g/mol for this compound) .

- HPLC: Assess purity with reverse-phase C18 columns, using UV detection at 280 nm .

Advanced: How do direct and indirect synthesis methods for this compound derivatives compare in efficiency?

- Direct Method (2 steps): Faster but lower yields (60–70%) due to competing side reactions (e.g., NHS hydrolysis). Suitable for small-scale conjugations .

- Indirect Method (5 steps): Higher yields (85–90%) via intermediate protection of reactive groups (e.g., γ-glutamyl residues), but requires rigorous purification .

Trade-offs: Direct methods prioritize speed, while indirect methods favor yield and specificity. Use orthogonal protecting groups to mitigate cross-reactivity .

Advanced: What strategies optimize conjugation efficiency with biomolecules?

- Solubility: Dissolve this compound in anhydrous DMF or DMSO to prevent hydrolysis. Avoid aqueous buffers until reaction initiation .

- Molar Ratio: Use a 5:1 excess of NHS ester to target biomolecule (e.g., antibodies, peptides) to compensate for hydrolysis .

- pH Control: Maintain pH 8.5–9.0 (e.g., with 0.1 M sodium bicarbonate) to enhance amine reactivity .

Validation: Quantify conjugation efficiency via SDS-PAGE or fluorescence labeling .

Advanced: How to resolve discrepancies between purity assays and bioactivity in this compound conjugates?

- Case Example: High NMR purity (95%) but low cellular uptake in folate receptor-targeted drug delivery.

- Root Cause: Trace DMF/DMSO solvents or unreacted NHS ester may inhibit receptor binding.

- Solution:

Advanced: What factors influence the stability of this compound during storage?

- Storage Conditions: -20°C in dark, anhydrous environments (degradation <5% over 12 months). Room-temperature exposure >3 weeks reduces reactivity by 30–40% .

- Lyophilization: Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability. Reconstitute in organic solvents to minimize hydrolysis .

Basic: Which analytical methods quantify conjugation efficiency in this compound-based probes?

- UV-Vis Spectroscopy: Measure absorbance at 360 nm (folic acid’s characteristic peak) pre-/post-conjugation .

- Fluorescence Quenching: Track Förster resonance energy transfer (FRET) between folic acid and conjugated fluorophores .

Advanced: How to design experiments to evaluate folate receptor targeting specificity?

- Control Groups: Include folate receptor-negative cell lines (e.g., lung or heart tissues) and competitive inhibitors .

- Variables:

Advanced: What are understudied applications of this compound in drug delivery systems?

- Gaps Identified: Limited data on in vivo pharmacokinetics of PEGylated folic acid conjugates (e.g., Gd-PEG-DOTA-Folate for MRI contrast).

- Research Priority: Conduct biodistribution studies in xenograft models to compare linear vs. branched PEG architectures .

Basic: How to ensure reproducibility in this compound-based experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.